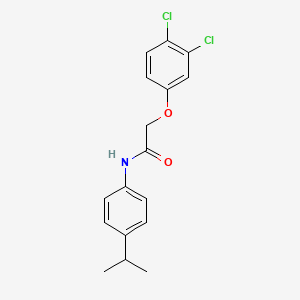

2-(3,4-dichlorophenoxy)-N-(4-isopropylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-dichlorophenoxy)-N-(4-isopropylphenyl)acetamide, commonly known as dicamba, is a herbicide that has been widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness and low cost.

Wirkmechanismus

Dicamba works by disrupting the growth and development of plants. It is a synthetic auxin, which means that it mimics the natural plant hormone auxin. When dicamba is applied to plants, it causes abnormal growth and development, leading to the death of the plant. Dicamba is absorbed by the leaves and transported to the growing points of the plant, where it disrupts the normal growth processes.

Biochemical and Physiological Effects

Dicamba has been shown to have a range of biochemical and physiological effects on plants. It has been shown to inhibit the synthesis of nucleic acids and proteins, disrupt the activity of enzymes, and alter the structure of cell membranes. Dicamba has also been shown to affect the water balance of plants, leading to wilting and death.

Vorteile Und Einschränkungen Für Laborexperimente

Dicamba has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also highly effective at controlling broadleaf weeds, making it a useful tool for studying plant growth and development. However, dicamba has some limitations for use in lab experiments. It can be toxic to non-target plants and can have negative effects on the environment. Careful handling and disposal are necessary to prevent contamination.

Zukünftige Richtungen

There are several future directions for research on dicamba. One area of interest is the development of dicamba-resistant crops. This would allow farmers to use dicamba to control weeds without harming their crops. Another area of interest is the development of new herbicides that are more effective and have fewer negative environmental impacts. Finally, research on the long-term effects of dicamba on the environment and human health is needed to ensure that its use is safe and sustainable.

Conclusion

In conclusion, dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. It works by disrupting the growth and development of plants and has several advantages and limitations for use in lab experiments. Future research on dicamba will focus on the development of dicamba-resistant crops, the development of new herbicides, and the long-term effects of dicamba on the environment and human health.

Synthesemethoden

Dicamba can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenol with chloroacetic acid, followed by the reaction of the resulting product with isopropylamine. The final product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various crops such as soybeans, cotton, and corn to control broadleaf weeds. Dicamba has also been studied for its potential use as a growth regulator in plants.

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO2/c1-11(2)12-3-5-13(6-4-12)20-17(21)10-22-14-7-8-15(18)16(19)9-14/h3-9,11H,10H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMSKBXJEWFUBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methoxybenzamide](/img/structure/B5724057.png)

![ethyl 4-[(2-naphthylamino)carbonyl]-3-furoate](/img/structure/B5724064.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5724087.png)

![4-isopropyl-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5724088.png)

![methyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5724092.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5724107.png)

![2-[(2-chlorobenzyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5724113.png)

![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)